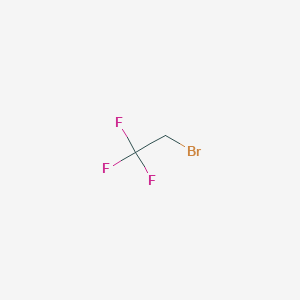

2-Brom-1,1,1-Trifluorethan

Übersicht

Beschreibung

2-Bromo-1,1,1-trifluoroethane is a halogenated hydrocarbon that is not directly discussed in the provided papers. However, related compounds such as 2-bromo-3,3,3-trifluoropropene (BTP) and 3-bromo-1,1,1-trifluoro-2-propanol (BTFP) are mentioned, which share similar structural motifs and reactivity due to the presence of bromine and fluorine atoms .

Synthesis Analysis

The synthesis of related bromofluorinated compounds often involves halogenation reactions or the use of pre-existing bromofluorinated building blocks. For instance, 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene is synthesized from commercially available hexafluoroacetone, demonstrating the use of fluorinated precursors in the synthesis of complex bromofluorinated molecules . Similarly, the synthesis of 4-bromo-1,1,2-trifluorobut-1-ene involves a multi-step process starting with the addition of bromine to chlorotrifluoroethylene .

Molecular Structure Analysis

The molecular structure of bromofluorinated compounds is characterized by the presence of bromine and fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. For example, the molecular structures of 1-(4-dimethylaminopyridinium)-2-bromo-1,1,2,2-tetrafluoroethane bromide and its derivatives have been determined, showing ion-pairing and potential for radical mechanisms in reactions .

Chemical Reactions Analysis

Bromofluorinated compounds participate in various chemical reactions, often involving the cleavage of the C-Br bond. For example, BTP is used in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of gem-difluoro vinyl radicals and subsequent radical cyclization . The photodissociation dynamics of BTFP and related molecules have been studied, revealing the primary process of Br formation and the importance of non-adiabatic curve crossing in C-Br bond dissociation .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromofluorinated compounds are influenced by the halogen atoms they contain. The vibrational spectra of bromofluoromethane (CH2BrF) have been extensively studied, providing insights into the anharmonicity constants and molecular structure through ab initio calculations . The decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base has been shown to proceed via multiple pathways, releasing various products and ions, which highlights the complex behavior of bromofluorinated compounds in different environments .

Wissenschaftliche Forschungsanwendungen

Synthese fluorierter Verbindungen

2-Brom-1,1,1-Trifluorethan: wird häufig bei der Synthese fluorierter organischer Verbindungen verwendet. Aufgrund seiner Trifluormethylgruppe dient es als Vorläufer für die Einführung von Fluoratomen in verschiedene molekulare Strukturen, was besonders in der pharmazeutischen Industrie von Bedeutung ist, wo die Fluorierung die biologische Aktivität einer Verbindung stark beeinflussen kann .

Lösungsmittel und Reagenz in der organischen Chemie

In der organischen Synthese wird This compound als Lösungsmittel und Reagenz eingesetzt. Seine einzigartigen Eigenschaften, wie ein hoher Dampfdruck und eine hohe Dichte, machen es für Reaktionen geeignet, die bestimmte Umgebungsbedingungen erfordern .

Untersuchungen zur Halogenbindung

Diese Verbindung ist auch ein wichtiges Instrument in der Forschung, die sich auf die Halogenbindung konzentriert – ein Forschungsgebiet, das nicht-kovalente Wechselwirkungen untersucht, die Halogene betreffen. Diese Wechselwirkungen sind entscheidend für die Entwicklung neuer Materialien und das Verständnis biologischer Systeme .

Gasphasenkinetikforschung

Die Kinetik von This compound in der Gasphase ist in der Atmosphärenchemie von Interesse. Forscher untersuchen seine Reaktivität und Zerfallswege, um seine Umweltauswirkungen und sein Verhalten in der Atmosphäre zu verstehen .

Entwicklung von Anästhetika

Derivate von This compound, wie Halothan, wurden auf ihre anästhetischen Eigenschaften untersucht. Während Halothan selbst nicht mehr häufig verwendet wird, informiert die Untersuchung seines Wirkmechanismus weiterhin die Entwicklung neuerer, sichererer Anästhetika .

Materialwissenschaftliche Anwendungen

In der Materialwissenschaft wird This compound verwendet, um die Oberflächeneigenschaften von Materialien zu modifizieren. Seine Anwendung bei der Entwicklung hydrophober und oleophober Oberflächen ist besonders bemerkenswert, da diese Eigenschaften für die Herstellung von selbstreinigenden und antifouling-Materialien unerlässlich sind .

Safety and Hazards

While specific safety and hazard information for 2-Bromo-1,1,1-trifluoroethane was not found in the search results, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Ensure adequate ventilation and avoid ingestion and inhalation .

Wirkmechanismus

Target of Action

2-Bromo-1,1,1-trifluoroethane, also known as Halothane, is primarily used as a general anesthetic . It targets the central nervous system, specifically the brain, to induce a state of anesthesia .

Mode of Action

Halothane works by altering the activity of certain receptors in the brain, such as GABA and glutamate receptors, which play a crucial role in transmitting signals in the brain . By enhancing the activity of inhibitory GABA receptors and reducing the activity of excitatory glutamate receptors, halothane decreases overall neuronal activity, leading to a loss of consciousness .

Biochemical Pathways

In addition to its anesthetic effects, halothane also inhibits the synthesis of 5-hydroxytryptamine in brain tissue, probably at the tryptophan hydroxylase step . This effect is believed to be independent of its anesthetic properties .

Pharmacokinetics

Halothane is administered via inhalation and is metabolized in the liver, specifically by the CYP2E1 enzyme . It is excreted through the kidneys and respiratory system . Its blood/gas partition coefficient of 2.4 makes it an agent with moderate induction and recovery time .

Result of Action

The primary result of halothane’s action is the induction of general anesthesia, characterized by a loss of consciousness and a decrease in response to stimuli . It also induces muscle relaxation and reduces pain sensitivity by altering tissue excitability .

Action Environment

The efficacy and stability of halothane can be influenced by various environmental factors. It is also unclear whether its usage during pregnancy is harmful to the fetus, and its use during a C-section is generally discouraged .

Eigenschaften

IUPAC Name |

2-bromo-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF3/c3-1-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNJHEHAYZJBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074324 | |

| Record name | 2-Bromo-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

421-06-7, 30283-91-1 | |

| Record name | 2-Bromo-1,1,1-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,1,1-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, bromotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030283911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,1,1-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L33M92UWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

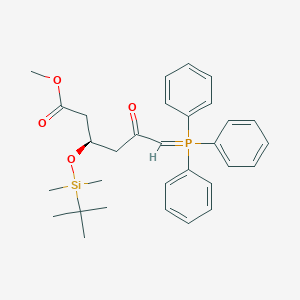

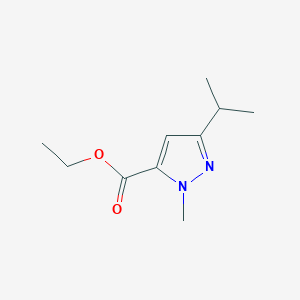

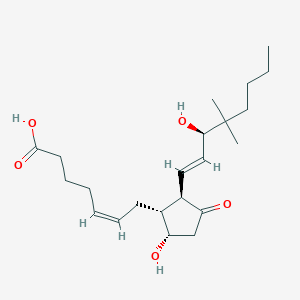

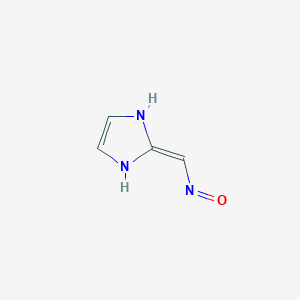

Feasible Synthetic Routes

Q & A

A: According to the research, 2-bromo-1,1,1-trifluoroethane did not liberate fluoride ions when incubated with NADPH-reduced microsomes under either air or nitrogen atmospheres. [] This suggests that it might not undergo the same reductive metabolism as halothane, which does release fluoride under similar conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)

![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)